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molecular formula C5H13NO3S B8584315 3-Sulfopropylethylamino CAS No. 720699-37-6

3-Sulfopropylethylamino

Cat. No. B8584315
M. Wt: 167.23 g/mol
InChI Key: CTTMFPGEHCZZIR-UHFFFAOYSA-N
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Patent
US08642801B2

Procedure details

Tetrahydrofuran (THF, 800 mL) was placed a 3 neck 2-L flask (equipped with a condenser) and cooled to 5° C. with an ice-bath. To the cold THF was added aqueous ethylamine (70 wt. % solution in water, 85 mL, 1.07 mol), followed by addition of a cold solution of 1,3-propane sultone (25.08 g, 201 mmol) in THF (100 mL) over 24-min period. The mixture was stirred, while cooled with an ice-bath, for 1 h. The ice-bath was removed and the mixture was stirred at room temperature overnight. It was then heated under reflux for 1 h to distill off the ethylamine. The hot mixture was biphasic. Upon cooling, a solid crystallized at the bottom of the flask. Ether (400 mL) was added and the mixture was cooled to −20° C. The supernatant was decanted. Methanol (about 120 mL) was added to the residue. The mixture was heated to reflux; and complete dissolution of the solid material was achieved. After the solution was cooled to room temperature, precipitates formed. The mixture was cooled in an ice-bath; and the solid material was collected by filtration, rinsed with cold methanol and dried in vacuo (20.66 g, pure by NMR analysis). The solid material was recrystallized from methanol (100 mL). After the mixture was cooled using an ice-bath, the solid was collected by filtration, rinsed with cold methanol, and dried in a vacuum oven at 40° C. Compound CV was obtained as white fine needles (19.12 g, 57%). The 1H and 13C NMR were consistent with the structure.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25.08 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
85 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four
Yield
57%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].[CH2:4]1[CH2:10][S:7](=[O:9])(=[O:8])[O:6][CH2:5]1>O1CCCC1>[CH2:1]([NH:3][CH2:5][CH2:4][CH2:10][S:7]([OH:9])(=[O:8])=[O:6])[CH3:2]

Inputs

Step One
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
25.08 g
Type
reactant
Smiles
C1COS(=O)(=O)C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
85 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooled with an ice-bath, for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The ice-bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
It was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 h
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
to distill off the ethylamine
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a solid crystallized at the bottom of the flask
ADDITION
Type
ADDITION
Details
Ether (400 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to −20° C
CUSTOM
Type
CUSTOM
Details
The supernatant was decanted
ADDITION
Type
ADDITION
Details
Methanol (about 120 mL) was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to reflux
DISSOLUTION
Type
DISSOLUTION
Details
and complete dissolution of the solid material
TEMPERATURE
Type
TEMPERATURE
Details
After the solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
and the solid material was collected by filtration
WASH
Type
WASH
Details
rinsed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo (20.66 g, pure by NMR analysis)
CUSTOM
Type
CUSTOM
Details
The solid material was recrystallized from methanol (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
rinsed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C

Outcomes

Product
Name
Type
product
Smiles
C(C)NCCCS(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 19.12 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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